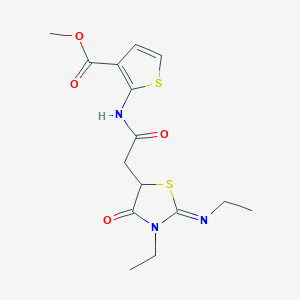
(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . This parent compound has been used in the synthesis of new apoptosis-inducing agents for breast cancer .
Synthesis Analysis
The synthesis of the parent compound, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, involves a multicomponent reaction . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester .Chemical Reactions Analysis
The parent compound was used in various reactions to synthesize new compounds. For example, it was cyclized to benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, which was then reacted with some alkylating agents leading to alkylation at nitrogen .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives: A series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized, showcasing the chemical versatility and potential for further modification of compounds similar to the mentioned chemical structure. These compounds were characterized using NMR, IR, Mass spectral data, and elemental analysis, indicating their structural integrity and purity. The study underscores the significance of structural characterization in understanding the molecular framework of these derivatives for potential bioactivity (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Bioactivity Evaluation
Antimicrobial Activity
The synthesized derivatives were evaluated for their antimicrobial activity, providing insights into their potential therapeutic applications. The evaluation of antimicrobial activity is crucial in the development of new agents that can be used against resistant strains of bacteria and fungi, which is a growing concern in the medical field (Spoorthy et al., 2021).
Anticancer Activity
Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors were synthesized, and their anticancer activity against colon HCT-116 human cancer cell line was evaluated. Some compounds displayed potent activity, highlighting the potential of these derivatives in cancer therapy. This underscores the importance of structure-activity relationship studies in identifying effective anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).
Corrosion Inhibition
- Corrosion Inhibition Efficiency: The electrochemical behavior of derivatives similar to the mentioned compound and their effectiveness as corrosion inhibitors were studied. Theoretical calculations based on density functional theory (DFT) were employed to explain the efficiencies of these compounds as corrosion inhibitors. This research highlights the potential of chemical derivatives in industrial applications, particularly in protecting metals against corrosion in acidic environments (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Mechanism of Action
properties
IUPAC Name |
methyl 2-[[2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-4-16-15-18(5-2)13(20)10(24-15)8-11(19)17-12-9(6-7-23-12)14(21)22-3/h6-7,10H,4-5,8H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLJKNYQMIFTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=C(C=CS2)C(=O)OC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


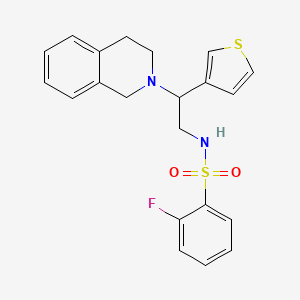
![2-Methoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B2966017.png)

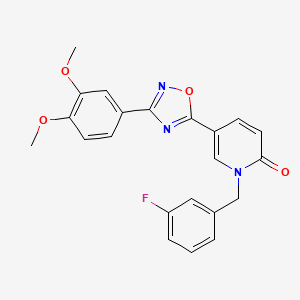
![N-(6,7-Dihydro-5H-cyclopenta[c]pyridin-6-yl)-3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzamide](/img/structure/B2966021.png)
![2,4,6-trimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2966023.png)
![methyl 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2966024.png)
![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-yl)phenyl]prop-2-enoate](/img/structure/B2966026.png)
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2966027.png)
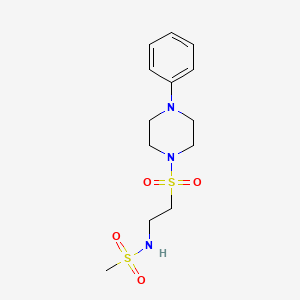
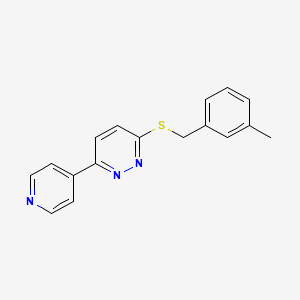
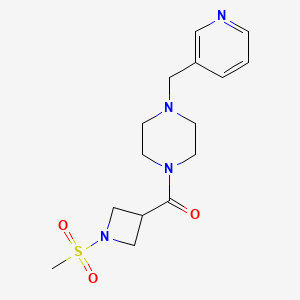
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2966032.png)